(Z)-3-(4-Methyl-2-((2-oxoindolin-3-ylidene)-methyl)-1H-pyrrol-3-yl)propanoic acid

VEGFR2 inhibitor FGFR1 inhibitor dual kinase inhibition

(Z)-3-(4-Methyl-2-((2-oxoindolin-3-ylidene)-methyl)-1H-pyrrol-3-yl)propanoic acid, commonly designated SU5402 (CAS 215543-92-3), is a cell-permeable, ATP-competitive oxindole-based small molecule that functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It belongs to the 3-[(carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-one chemotype first disclosed in seminal medicinal chemistry studies by Sun et al.

Molecular Formula C17H16N2O3
Molecular Weight 296.32 g/mol
Cat. No. B8023864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(4-Methyl-2-((2-oxoindolin-3-ylidene)-methyl)-1H-pyrrol-3-yl)propanoic acid
Molecular FormulaC17H16N2O3
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCC1=CNC(=C1CCC(=O)O)C=C2C3=CC=CC=C3NC2=O
InChIInChI=1S/C17H16N2O3/c1-10-9-18-15(11(10)6-7-16(20)21)8-13-12-4-2-3-5-14(12)19-17(13)22/h2-5,8-9,18H,6-7H2,1H3,(H,19,22)(H,20,21)
InChIKeyJNDVEAXZWJIOKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-3-(4-Methyl-2-((2-oxoindolin-3-ylidene)-methyl)-1H-pyrrol-3-yl)propanoic Acid (SU5402): A Dual VEGFR2/FGFR1 Tyrosine Kinase Inhibitor for Angiogenesis and Oncology Research


(Z)-3-(4-Methyl-2-((2-oxoindolin-3-ylidene)-methyl)-1H-pyrrol-3-yl)propanoic acid, commonly designated SU5402 (CAS 215543-92-3), is a cell-permeable, ATP-competitive oxindole-based small molecule that functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor [1]. It belongs to the 3-[(carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-one chemotype first disclosed in seminal medicinal chemistry studies by Sun et al. at SUGEN [1]. The compound is characterized by its (Z)-geometric configuration at the exocyclic methylene bridge, which is essential for its biological activity. SU5402 is commercially available from multiple reputable vendors with typical purity specifications of ≥97–98% (HPLC), a molecular weight of 296.32 Da, and solubility in DMSO up to 50 mM .

Why In-Class Oxindole RTK Inhibitors Cannot Substitute for (Z)-SU5402: The Dual VEGFR/FGFR Pharmacological Signature


The oxindole RTK inhibitor class encompasses compounds with superficially similar core scaffolds but profoundly divergent kinase selectivity profiles, rendering generic substitution scientifically invalid. SU5416 (Semaxanib) is a VEGFR2-selective inhibitor with negligible FGFR activity [1]; PD173074 is an FGFR1-selective inhibitor with only ancillary VEGFR2 activity [2]; and sunitinib is a broad-spectrum agent targeting VEGFR1-3, PDGFRβ, KIT, and FLT3 with a distinct selectivity fingerprint [3]. In contrast, SU5402 occupies a unique pharmacological niche: it inhibits VEGFR2 and FGFR1 with near-equivalent nanomolar potency (IC50 = 20 and 30 nM, respectively) while sparing EGFR (IC50 >100 μM) [1]. This dual VEGFR/FGFR signature—coupled with a graded cellular selectivity window across VEGF-, FGF-, and PDGF-driven proliferation—cannot be replicated by any single in-class analog, making compound-specific procurement essential for experiments requiring simultaneous blockade of both angiogenic pathways.

Quantitative Differentiation Evidence for (Z)-SU5402 Versus Closest Oxindole and Non-Oxindole RTK Inhibitor Comparators


Dual VEGFR2/FGFR1 Inhibition with Sub-50 nM Equipotency: SU5402 Versus Single-Pathway Comparators SU5416 and PD173074

SU5402 is distinguished from its closest in-class comparators by its ability to inhibit both VEGFR2 and FGFR1 with near-identical nanomolar potency in cell-free kinase assays. In the original Sun et al. 1999 study using recombinant kinase domain constructs, SU5402 inhibited VEGFR2 (Flk-1/KDR) with an IC50 of 20 nM and FGFR1 with an IC50 of 30 nM—a potency ratio of approximately 1:1.5 [1]. In contrast, SU5416 (Semaxanib) is a VEGFR2-selective inhibitor (cellular VEGF-driven mitogenesis IC50 = 0.04 μM) with no measurable FGFR1 activity at comparable concentrations [1]. PD173074, a pyrido[2,3-d]pyrimidine-based FGFR1 inhibitor, shows the opposite bias: FGFR1 IC50 = 25 nM but VEGFR2 IC50 = 100–200 nM, yielding a 4–8 fold selectivity for FGFR1 over VEGFR2 . This divergent selectivity means that neither SU5416 nor PD173074 can replicate the balanced VEGFR2/FGFR1 co-inhibition profile of SU5402.

VEGFR2 inhibitor FGFR1 inhibitor dual kinase inhibition angiogenesis tyrosine kinase selectivity

Kinase Selectivity Window: SU5402 Spares EGFR at >100 μM Whereas Multi-Targeted Comparators Exhibit Broad-Spectrum Inhibition

A critical differentiator for SU5402 is its narrow but clean selectivity profile. Against a panel of recombinant RTKs tested under identical conditions, SU5402 showed IC50 values of 0.02 μM (VEGFR2), 0.03 μM (FGFR1), 0.51 μM (PDGFRβ), and >100 μM (EGFR), yielding a >5,000-fold selectivity window for VEGFR2 over EGFR [1]. The same study reported that SU5402 does not inhibit EGFR, HER2, or IGF-1R at concentrations up to 100 μM [1]. By comparison, sunitinib inhibits VEGFR1 (Ki = 2 nM), VEGFR2 (Ki = 9 nM), VEGFR3 (Ki = 17 nM), PDGFRβ (Ki = 8 nM), and KIT (Ki = 4 nM) [2], representing a far broader target spectrum that complicates pathway-specific mechanistic dissection. SU5416, while more selective than sunitinib, lacks FGFR1 activity entirely and therefore cannot address FGF-pathway contributions. The SU5402 selectivity signature—potent VEGFR2/FGFR1 dual inhibition with a clean margin against EGFR-family kinases—provides a defined pharmacological tool for experiments where EGFR-pathway confounding must be excluded.

kinase selectivity EGFR off-target profiling RTK inhibitor selectivity window

Cellular Functional Selectivity: Graded Inhibition of VEGF-, FGF-, and PDGF-Dependent Proliferation Distinguishes SU5402 from Pathway-Specific Comparators

In cellular assays measuring growth factor-dependent proliferation, SU5402 exhibits a pronounced functional selectivity gradient that is not observed with comparator compounds. In HUVEC or NIH3T3 cell proliferation assays, SU5402 inhibited VEGF-dependent proliferation with an IC50 of 0.05 μM, FGF-dependent proliferation with an IC50 of 2.80 μM, and PDGF-dependent proliferation with an IC50 of 28.4 μM . This represents a 56-fold selectivity for VEGF- over FGF-driven proliferation and a 568-fold selectivity for VEGF- over PDGF-driven proliferation at the cellular level. In contrast, SU5416 selectively inhibits only VEGF-driven mitogenesis in HUVECs (IC50 = 0.04 μM) with no activity against FGF- or PDGF-dependent proliferation . PD173074 potently inhibits FGF-driven responses (IC50 in nanomolar range) but has substantially weaker effects on VEGF-driven proliferation [1]. This graded cellular selectivity profile enables SU5402 to be used as a tool for titrating pathway-specific contributions in complex biological systems.

cell proliferation assay VEGF-dependent FGF-dependent PDGF-dependent HUVEC NIH3T3 functional selectivity

FGFR3 Targeting in t(4;14)-Positive Multiple Myeloma: SU5402 and PD173074 Demonstrate Differential Potency Against Clinically Relevant FGFR3-Driven Malignancy

In a disease-relevant cellular context, SU5402 has been directly compared head-to-head with PD173074 for growth inhibition of t(4;14)-positive multiple myeloma (MM) cell lines in which FGFR3 is implicated as a driver oncogene. Grand et al. (Leukemia, 2004) demonstrated that both SU5402 and PD173074 specifically inhibited the growth of the two t(4;14)-positive MM lines KMS-11 and OPM-2, inducing a dose-dependent reduction in cell viability and an increase in apoptosis accompanied by decreased ERK phosphorylation [1]. Importantly, neither compound inhibited t(4;14)-negative MM cell lines or NCI-H929 (a t(4;14)-positive but FGFR3-negative line), confirming FGFR3-dependent selectivity [1]. However, in broader FGFR3-driven cancer contexts, PD173074 exhibits nanomolar cellular IC50 values (5–50 nM in FGFR3-overexpressing bladder cancer lines RT4 and RT112) whereas SU5402 requires micromolar concentrations (2,000–6,000 nM in the same lines) [2]. This potency differential—approximately 400-fold in favor of PD173074 in FGFR3-dependent bladder cancer—must be weighed against SU5402's dual VEGFR2/FGFR1 activity, which PD173074 lacks.

FGFR3 inhibitor multiple myeloma t(4;14) translocation targeted therapy hematological malignancy

In Vivo Angiogenesis Suppression in Zebrafish: SU5402 and SU5416 Are Both Active but Target Distinct Angiogenic Pathways

In a zebrafish embryonic angiogenesis model, both SU5402 and SU5416 have been evaluated for their ability to suppress intersegmental vessel (ISV) outgrowth. Molina et al. (BMC Dev Biol, 2007) demonstrated that at 20 μM, SU5402 (an FGFR/VEGFR inhibitor) and SU5416 (a VEGFR-selective inhibitor) both suppressed ISV outgrowth in Tg(Fli1:EGFP) transgenic zebrafish embryos, as indicated by red arrows in fluorescence micrographs [1]. A separate study showed that systemic exposure of zebrafish embryos to either SU5402 or SU5416 immediately after tumor cell injection suppressed tumor-induced angiogenesis without affecting normal blood vessel development [2]. The key differentiation is mechanistic: SU5402 suppresses angiogenesis through dual FGFR/VEGFR blockade, whereas SU5416 acts solely through VEGFR2/KDR inhibition. This distinction is functionally significant because FGF-mediated angiogenic compensation can limit the efficacy of pure VEGFR inhibitors in tumor models, a limitation that SU5402's dual mechanism is designed to address.

zebrafish angiogenesis assay in vivo angiogenesis VEGFR FGFR intersegmental vessel anti-angiogenic screening

Optimal Research and Procurement Application Scenarios for (Z)-SU5402 Based on Quantitative Differentiation Evidence


Tumor Angiogenesis Studies Requiring Simultaneous VEGFR and FGFR Pathway Blockade

In solid tumor xenograft or syngeneic models where compensatory FGF signaling is known to drive resistance to pure VEGFR inhibitors, SU5402 is the preferred tool compound. Its balanced VEGFR2/FGFR1 inhibition (IC50 = 20 and 30 nM, respectively) enables single-agent blockade of both major angiogenic pathways [1]. Procurement of SU5402 rather than SU5416 (VEGFR-only) or PD173074 (FGFR-only) is indicated when the experimental objective is to achieve maximal suppression of tumor angiogenesis without the confounding multi-kinase effects associated with broader-spectrum clinical agents such as sunitinib [2]. Typical working concentrations for in vitro angiogenesis assays (HUVEC tube formation, aortic ring) range from 1–10 μM, while in vivo dosing in mice at 25 mg/kg/day subcutaneously has been reported .

FGFR3-Driven Hematological Malignancy Research: Cross-Validation of FGFR3 Dependency in Multiple Myeloma

For research groups studying FGFR3 as a therapeutic target in t(4;14)-positive multiple myeloma, SU5402 serves as a structurally distinct chemical probe to cross-validate findings obtained with more potent FGFR-selective inhibitors such as PD173074 or AZD4547 [1]. The demonstrated specificity of SU5402 for t(4;14)-positive MM lines (KMS-11 and OPM-2) over t(4;14)-negative lines confirms FGFR3-dependent activity, while its distinct off-target profile (VEGFR2/FGFR1 co-inhibition, EGFR sparing) provides an orthogonal pharmacological fingerprint that strengthens the case for FGFR3 target dependency when concordant results are obtained [1]. Recommended use at 5–25 μM in cell viability assays with 48–72 hour incubation [1].

Stem Cell Fate Modulation: FGFR-Dependent Differentiation Studies in Pluripotent Stem Cell Models

SU5402 has been extensively validated in pluripotent stem cell research for modulating FGFR-dependent differentiation pathways. It attenuates integrin β4-induced differentiation of neural stem cells via FGFR inhibition [1] and, when combined with other small molecule modulators (LDN193189, SB431542, CHIR99021, DAPT), enables directed differentiation of human ESCs/iPSCs into functional nociceptors [2]. For stem cell applications, procurement of the high-purity (≥98%) (Z)-isomer is critical, as the (E)-isomer exhibits different kinase selectivity and may confound differentiation outcomes. Typical working concentration in stem cell culture is 10 μM [2].

Zebrafish-Based In Vivo Angiogenesis Screening: Dual-Pathway Reference Inhibitor for Phenotypic Drug Discovery

In zebrafish chemical genetic screens for angiogenesis modulators, SU5402 is employed as a dual-pathway (FGFR + VEGFR) reference inhibitor to establish the maximum achievable anti-angiogenic effect through combined pathway blockade [1]. When used alongside SU5416 (VEGFR-selective), the differential phenotypic response reveals the relative contribution of FGF-driven angiogenesis in any given experimental context [1]. For xenograft angiogenesis models in zebrafish, both SU5402 and SU5416 at 1–20 μM suppress tumor-induced neovascularization without affecting normal developmental angiogenesis, but only SU5402 can inform on the FGF-dependence of the angiogenic phenotype [2]. This application is particularly relevant for industrial phenotypic screening campaigns seeking to identify compounds with novel anti-angiogenic mechanisms distinct from pure VEGFR inhibition.

Quote Request

Request a Quote for (Z)-3-(4-Methyl-2-((2-oxoindolin-3-ylidene)-methyl)-1H-pyrrol-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.